molecular formula C11H16Cl2N2O2S B14778084 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

Cat. No.: B14778084
M. Wt: 311.2 g/mol
InChI Key: GVGTYPCFAHAPJC-UHFFFAOYSA-N
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Description

3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2S. It is a derivative of benzenesulfonamide, featuring a piperidine ring and a chlorine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride typically involves the reaction of 3-chlorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The compound’s piperidine ring and chlorine substituent contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is unique due to the presence of both the piperidine ring and the chlorine substituent. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16Cl2N2O2S

Molecular Weight

311.2 g/mol

IUPAC Name

3-chloro-N-piperidin-3-ylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C11H15ClN2O2S.ClH/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10;/h1,3,5,7,10,13-14H,2,4,6,8H2;1H

InChI Key

GVGTYPCFAHAPJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

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